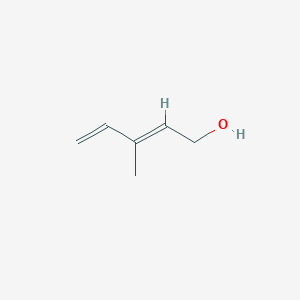
3-Methyl-2,4-pentadien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,4-pentadien-1-ol is an organic compound with the molecular formula C6H10O It is a member of the vinyl/allyl alcohols class and is characterized by its unique structure, which includes a pentadiene backbone with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-pentadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2,4-pentadien-1-al with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to a hydroxyl group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2,4-pentadien-1-al using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-Methyl-2,4-pentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-methyl-2,4-pentadien-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 3-methylpentane-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2,4-pentadien-1-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Methyl-2,4-pentadien-1-al.
Reduction: 3-Methylpentane-1-ol.
Substitution: 3-Methyl-2,4-pentadien-1-chloride.
科学研究应用
3-Methyl-2,4-pentadien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 3-Methyl-2,4-pentadien-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s hydroxyl group plays a crucial role in these interactions, allowing it to donate hydrogen atoms and neutralize reactive oxygen species.
相似化合物的比较
3-Methyl-1,4-pentadiene: Similar structure but lacks the hydroxyl group.
3-Methyl-2,4-pentadien-1-al: An aldehyde derivative of 3-Methyl-2,4-pentadien-1-ol.
3-Methylpentane-1-ol: A fully saturated alcohol derivative.
Uniqueness: this compound is unique due to its conjugated diene system combined with a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or aldehyde counterparts.
属性
CAS 编号 |
1572-08-3 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC 名称 |
(2E)-3-methylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3-4,7H,1,5H2,2H3/b6-4+ |
InChI 键 |
MOBKGOLFIBXIOP-GQCTYLIASA-N |
手性 SMILES |
C/C(=C\CO)/C=C |
规范 SMILES |
CC(=CCO)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
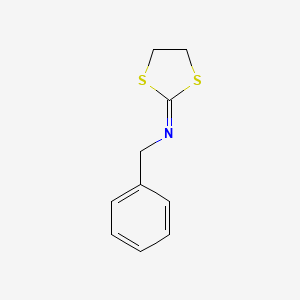
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
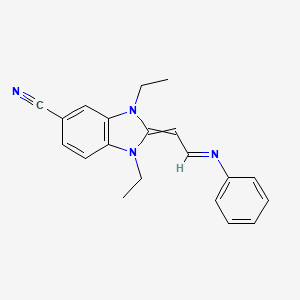
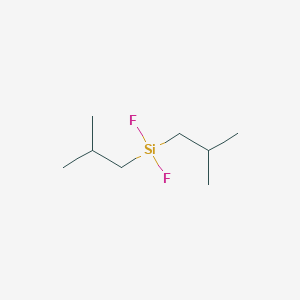
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
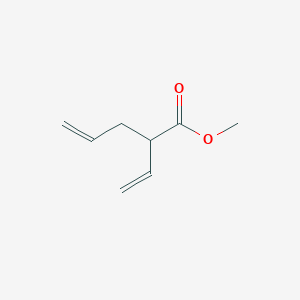
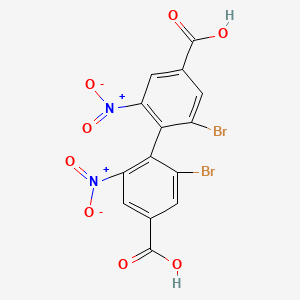
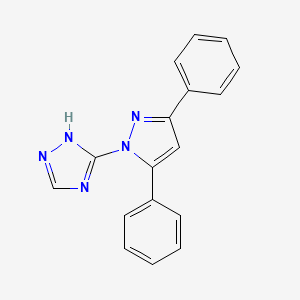
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
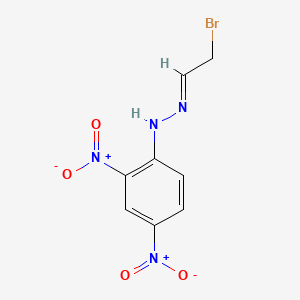
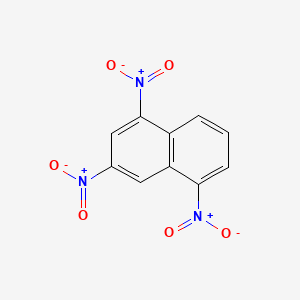
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
